1,3-dibromocyclobutane

Organic Synthesis Strained Molecules Reaction Mechanism

1,3-Dibromocyclobutane (CAS 89033-71-6) is a halogenated cyclobutane derivative with the molecular formula C₄H₆Br₂ and a molecular weight of 213.9 g/mol. It features a four-membered, ring-strained cyclobutane core with two bromine atoms located at the 1 and 3 positions.

Molecular Formula C4H6Br2
Molecular Weight 213.9
CAS No. 89033-71-6
Cat. No. B6250088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dibromocyclobutane
CAS89033-71-6
Molecular FormulaC4H6Br2
Molecular Weight213.9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dibromocyclobutane (89033-71-6): A Versatile C4 Synthon for Advanced Research & Development


1,3-Dibromocyclobutane (CAS 89033-71-6) is a halogenated cyclobutane derivative with the molecular formula C₄H₆Br₂ and a molecular weight of 213.9 g/mol . It features a four-membered, ring-strained cyclobutane core with two bromine atoms located at the 1 and 3 positions . This compound serves as a valuable intermediate in organic synthesis due to the distinct reactivity of its carbon-bromine bonds, enabling selective functionalization . It exists as two distinct stereoisomers, cis and trans, each exhibiting unique physical and chemical behaviors, which makes it a valuable probe for stereochemical studies [1].

1,3-Dibromocyclobutane (89033-71-6) Procurement: Why Structural Precision Matters


For scientific and industrial applications, the term "dibromocyclobutane" is insufficient to specify the exact reagent required. The precise substitution pattern is paramount, as isomers like 1,1-dibromocyclobutane or 1,2-dibromocyclobutane [1] possess fundamentally different geometries, ring strain, and electronic environments. Furthermore, 1,3-dibromocyclobutane itself exists as cis and trans stereoisomers with distinct physical properties, such as a measurable dipole moment of 1.1 D for the trans isomer [2], and differing conformational stability and reactivity [3]. Simply requesting a generic dibromocyclobutane from a supplier without specifying the CAS 89033-71-6 (or the specific isomer) risks receiving an inappropriate regioisomer or stereoisomer, leading to failed syntheses, unreproducible results, and wasted research resources. The quantitative evidence below demonstrates exactly where and why the specific 1,3-substitution pattern and stereochemistry provide unique scientific value.

1,3-Dibromocyclobutane (89033-71-6): Comparative Performance & Differentiation Data


Synthetic Utility: 1,3-Dibromocyclobutane vs. 1,2-Dibromocyclobutane as Precursors for Strained Intermediates

The choice of dibromocyclobutane isomer dictates the reaction pathway and products obtained under basic elimination conditions. When treated with KOH, 1,2-dibromocyclobutane is reported to yield acetylene via a cyclobutadiene intermediate, whereas 1,3-dibromocyclobutane reacts differently [1]. This fundamental difference in reactivity stems from the relative positions of the bromine atoms and the accessibility of different elimination pathways, making the 1,3-isomer a distinct synthon for accessing different product classes.

Organic Synthesis Strained Molecules Reaction Mechanism

Stereochemical Diversity: 1,3-Dibromocyclobutane vs. 1,2-Dibromocyclobutane

The number of stereoisomers differs between regioisomers, offering distinct sets of molecular architectures. 1,3-dibromocyclobutane possesses two stereoisomers (cis and trans) [1]. In contrast, 1,2-dibromocyclobutane has three stereoisomers (a meso compound and a pair of enantiomers) [1]. This means a researcher seeking to study a specific cis/trans isomeric pair would find 1,3-dibromocyclobutane the more appropriate and simpler model system.

Stereochemistry Physical Organic Chemistry Conformational Analysis

Conformational Analysis: Trans-1,3-Dibromocyclobutane's Ring Flexibility vs. Cis Analogue

The trans-isomer of 1,3-dibromocyclobutane exhibits notable conformational flexibility in different phases, a property not uniformly shared. Infrared and Raman spectroscopic studies have revealed that the cyclobutane ring can adopt different shapes: puckered in vapor and liquid phases, somewhat flattened in crystal phase I, planar in crystal phase II, and puckered again in crystal phase III [1]. This phase-dependent structural polymorphism is a quantifiable difference in behavior compared to more rigid analogs and provides a unique system for studying ring conformations.

Conformational Analysis Spectroscopy Physical Chemistry

Synthetic Origin: 1,3-Dibromocyclobutane from Bicyclobutane vs. Monobromination of Cyclobutane

The route to 1,3-dibromocyclobutane is mechanistically distinct from that of simpler bromocyclobutanes. While cyclobutane undergoes radical substitution with bromine to yield a monobrominated product, the highly strained bicyclobutane undergoes an electrophilic addition across its central bond, leading directly to 1,3-dibromocyclobutane [1]. This difference is driven by the unique ring strain of bicyclobutane, which facilitates a bond-opening addition rather than a simple substitution.

Synthetic Methodology Reaction Mechanism Strain-Release Chemistry

Stereoisomer Identification: Cis-1,3-Dibromocyclobutane's NMR Spectrum vs. Predicted Pattern

The cis isomer of 1,3-dibromocyclobutane presents a distinct analytical signature that can be used to verify its identity and purity. A typical undergraduate research experiment involves predicting the ¹H NMR spectrum of cis-1,3-dibromocyclobutane as a 4H triplet and a 2H quintet, but the actual spectrum is more complex due to the molecule's symmetry and coupling constants [1]. This discrepancy between the simplified prediction and the observed spectrum is a diagnostic feature specific to this isomer.

Analytical Chemistry NMR Spectroscopy Structure Elucidation

Where 1,3-Dibromocyclobutane (89033-71-6) Delivers Unmatched Value: Application Scenarios


Synthesis of Functionalized Cyclobutanes for Medicinal Chemistry

Procure 1,3-dibromocyclobutane (89033-71-6) when the goal is to introduce distinct functional groups at the 1 and 3 positions of a cyclobutane ring. The unique 1,3-spacing of the bromine atoms allows for sequential or selective substitution reactions that are not possible with 1,1- or 1,2-dibromo isomers, enabling the construction of complex, substituted cyclobutane scaffolds found in many bioactive molecules .

Fundamental Studies in Stereochemistry and Conformational Analysis

Source trans-1,3-dibromocyclobutane or the isomeric mixture for investigations into molecular structure. Its phase-dependent ring puckering, documented by detailed IR and Raman spectroscopy [1], provides a well-characterized system for studying the effects of intermolecular forces on conformation. Furthermore, the non-zero dipole moment of the trans-isomer (1.1 D) [2] serves as a direct experimental observable for validating computational models of molecular structure.

Research on Strained Ring Systems and Reaction Mechanisms

Utilize 1,3-dibromocyclobutane to explore reaction pathways unique to this substitution pattern. The observed difference in its reactivity with bases compared to the 1,2-isomer [3] makes it a critical reagent for accessing specific elimination products or for comparative studies of strain release in small rings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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